methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a triazole ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
The synthesis of methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the sulfanylacetyl linkage and the esterification of the benzoate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the triazole ring or the benzoate ester.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key functional groups that can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The sulfanylacetyl linkage may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Methyl 5-amino-2-fluorobenzoate: This compound shares the fluorophenyl group but lacks the triazole ring and sulfanylacetyl linkage, making it less complex and potentially less versatile.
Thiazole derivatives: These compounds have a similar heterocyclic structure but differ in their sulfur and nitrogen atom arrangements, leading to different chemical properties and applications.
Biological Activity
Methyl 4-[({[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C16H16FN₄O2S
- Molecular Weight : Approximately 366.38 g/mol
This compound features a triazole ring which is substituted with an amino group and a sulfanyl group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various triazole compounds against Mycobacterium tuberculosis, derivatives similar to this compound showed varying degrees of inhibition. While specific data for this compound is limited, related triazoles have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of triazole derivatives has been widely studied. For instance, compounds with similar structural features have been evaluated in vitro against various cancer cell lines. In one study, a related triazole derivative exhibited an IC50 value of 4.363 μM in human colon cancer (HCT 116) cells, indicating potent anticancer effects compared to doxorubicin . The mechanism of action often involves the inhibition of key enzymes such as tyrosine kinases, which are critical in cancer cell proliferation.
Anti-inflammatory Effects
Triazole compounds have also shown promise in reducing inflammation. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Screening : A study synthesized several triazole derivatives and screened them against Mycobacterium tuberculosis. While this compound was not specifically tested, related compounds showed inhibition rates comparable to standard treatments like rifampicin .
- Anticancer Activity : In vitro studies on similar compounds revealed significant anticancer properties. For example, one derivative showed an IC50 value indicating effective cytotoxicity against cancer cells at low concentrations .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific protein targets within cancer cells, leading to apoptosis and reduced cell viability .
Summary Table of Biological Activities
Properties
Molecular Formula |
C18H16FN5O3S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 4-[[2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16FN5O3S/c1-27-17(26)11-6-8-12(9-7-11)21-15(25)10-28-18-23-22-16(24(18)20)13-4-2-3-5-14(13)19/h2-9H,10,20H2,1H3,(H,21,25) |
InChI Key |
AOQHDPOFSDTGCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
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